5-(3-Aminocarbonylphenyl)-2-methylphenol
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Overview
Description
5-(3-Aminocarbonylphenyl)-2-methylphenol is an organic compound that features a phenol group substituted with an aminocarbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminocarbonylphenyl)-2-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylphenol to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then acylated to introduce the aminocarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminocarbonylphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrazoles: These compounds share the aminocarbonyl functional group and are used in similar applications.
2-Methylphenol Derivatives: Compounds with similar phenol and methyl substitutions.
Uniqueness
5-(3-Aminocarbonylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-11(8-13(9)16)10-3-2-4-12(7-10)14(15)17/h2-8,16H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSUPTGDYMSKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683810 |
Source
|
Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-51-6 |
Source
|
Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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